(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid
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Overview
Description
(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid is a chiral compound that features an indole ring, a phenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, phenylacetic acid, and methyl iodide.
Formation of Indole Derivative: The indole ring is methylated using methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The methylated indole is then coupled with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methylation and coupling reactions.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
High-Performance Liquid Chromatography (HPLC): Using HPLC for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid: The enantiomer of the compound with different stereochemistry.
3-(1H-Indol-3-yl)-3-phenylpropanoic acid: Lacks the methyl group on the indole ring.
3-(1-Methyl-1H-indol-3-yl)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group on the phenyl ring.
Uniqueness
(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid is unique due to its specific stereochemistry and the presence of both an indole ring and a phenyl group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
406920-62-5 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
(3S)-3-(1-methylindol-3-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H17NO2/c1-19-12-16(14-9-5-6-10-17(14)19)15(11-18(20)21)13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
XVWRQAZBQVTVJA-HNNXBMFYSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)[C@@H](CC(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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